5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one
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Overview
Description
5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a nitrophenyl group and a phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-phenylfuran-2(5H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .
Chemical Reactions Analysis
5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Scientific Research Applications
5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one can be compared with other similar compounds such as:
3-[(Phenylamino)methylidene]dihydrofuran-2(3H)-one: This compound shares a similar furan ring structure but differs in the substituents attached to the ring.
N’-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide: This compound has a similar nitrophenyl group but includes additional functional groups that confer different chemical properties
Properties
CAS No. |
62427-21-8 |
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Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
5-[(3-nitrophenyl)methylidene]-3-phenylfuran-2-one |
InChI |
InChI=1S/C17H11NO4/c19-17-16(13-6-2-1-3-7-13)11-15(22-17)10-12-5-4-8-14(9-12)18(20)21/h1-11H |
InChI Key |
JKWFDIJKYOCXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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